tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Overview
Description
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminotetrahydrofuran moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminotetrahydrofuran derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the aminotetrahydrofuran under basic conditions to form the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its carbamate group can mimic natural substrates, allowing researchers to investigate enzyme mechanisms and inhibition .
Medicine
Its structural features make it a candidate for the development of new pharmaceuticals targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
- tert-Butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is unique due to its specific structural arrangement, which includes a tetrahydrofuran ring. This distinguishes it from similar compounds that may have different ring structures or functional groups. Its unique reactivity and stability make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164387 | |
Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335276-55-6 | |
Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335276-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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